molecular formula C11H15NO2 B1308549 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine CAS No. 109506-57-2

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine

Cat. No.: B1308549
CAS No.: 109506-57-2
M. Wt: 193.24 g/mol
InChI Key: RLOYMNFEKFOAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine is a chemical compound with the CAS Registry Number 109506-57-2 . It is a benzodioxepin-derived amine characterized by a seven-membered dioxepin ring fused to a benzene core, with an ethanamine side chain at the 7-position . The compound has a molecular formula of C 11 H 15 NO 2 and a molecular weight of 193.24 g/mol . Calculated properties include a density of approximately 1.12 g/cm³, a boiling point of about 312.7°C, and a flash point of 156.1°C . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research . Its unique structure makes it a useful intermediate for constructing more complex molecules and for studying structure-activity relationships . Researchers are interested in its potential pharmacological properties and its use as a lead compound for drug development . The closely related compound, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl amine, has been noted for its potential to interact with biological targets such as serotonin (5-HT) and dopamine receptors due to its structural similarity to psychoactive benzodioxepins . The synthesis of this compound and its derivatives typically involves multi-step routes, which may include the cyclization of catechol derivatives and subsequent functionalization through alkylation or reductive amination . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses . Please refer to the Safety Data Sheet (SDS) prior to use. Hazard statements apply: Causes severe skin burns and eye damage .

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-5-4-9-2-3-10-11(8-9)14-7-1-6-13-10/h2-3,8H,1,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOYMNFEKFOAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CCN)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401940
Record name 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109506-57-2
Record name 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The most common synthetic approach involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with ethylamine or ethylamine derivatives , followed by reduction or substitution steps to yield the ethanamine side chain.

  • Starting material: 3,4-dihydro-2H-1,5-benzodioxepin-7-amine
  • Key reagent: Ethylamine or ethylamine hydrochloride
  • Catalysts and bases: Potassium carbonate (K₂CO₃) is frequently used to facilitate the condensation reaction
  • Solvents: Ethanol or dimethylformamide (DMF) are common solvents providing good solubility and reaction medium
  • Temperature: Reactions are typically conducted at room temperature to moderate heating (25–50 °C)
  • Reaction time: 4–12 hours depending on scale and conditions

This method yields the target ethanamine compound with moderate to high purity after purification by column chromatography or crystallization.

Detailed Experimental Procedure (Representative)

Step Reagents & Conditions Description
1 3,4-dihydro-2H-1,5-benzodioxepin-7-amine (1 equiv), ethylamine (1.5 equiv), K₂CO₃ (2–3 equiv), ethanol or DMF solvent Mix under nitrogen atmosphere, stir at 40–50 °C for 6–12 hours
2 Workup: Wash with brine and extract with ethyl acetate Remove inorganic salts and impurities
3 Dry organic layer over anhydrous Na₂SO₄ Prepare for concentration
4 Concentrate under reduced pressure and purify by silica gel chromatography Obtain pure this compound

Alternative Synthetic Strategies

  • Reductive amination: Starting from 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde, reaction with ammonia or ethylamine followed by reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield the ethanamine derivative.
  • Nucleophilic substitution: Halogenated benzodioxepin derivatives (e.g., 7-bromomethyl-3,4-dihydro-2H-1,5-benzodioxepin) can be reacted with ammonia or ethylamine to substitute the halogen with an amine group.

These methods provide flexibility depending on available starting materials and desired scale.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield and Purity
Solvent Ethanol, DMF Polar aprotic solvents like DMF improve nucleophilicity and yield
Base K₂CO₃ (2–3 equiv) Neutralizes acid byproducts, promotes amine formation
Temperature 25–50 °C Moderate heating accelerates reaction without decomposition
Reaction time 4–12 hours Longer times improve conversion but may increase side products
Purification Silica gel chromatography Essential for removing unreacted amines and side products

Chemical Reaction Analysis

These reactions are typically high yielding and selective under optimized conditions.

Research Findings and Data Summary

Study/Source Method Yield (%) Notes
Source Condensation of benzodioxepin amine with ethylamine, K₂CO₃, ethanol, 50 °C, 8 h 75–85% High purity, scalable
Source Nucleophilic substitution of halogenated benzodioxepin with ethylamine in DMF 65–80% Requires careful control of temperature
Source Reductive amination of benzodioxepin aldehyde with ethylamine, NaBH4 reduction 70–90% Mild conditions, good stereoselectivity

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Range Advantages Disadvantages
Condensation 3,4-dihydro-2H-1,5-benzodioxepin-7-amine Ethylamine, K₂CO₃, ethanol 40–50 °C, 6–12 h 75–85% Simple, scalable Requires pure amine starting material
Reductive Amination 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde Ethylamine, NaBH4 Room temp, 4–8 h 70–90% Mild, stereoselective Requires aldehyde precursor
Nucleophilic Substitution Halogenated benzodioxepin Ethylamine, DMF Room temp to 50 °C, 8 h 65–80% Versatile Halogenated intermediates may be less accessible

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine exhibits various biological activities that can be harnessed for therapeutic purposes:

  • Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It has been observed to modulate neurotransmitter systems, which could aid in conditions like Alzheimer's disease and Parkinson's disease.
  • Antidepressant Properties : Preliminary research indicates that derivatives of this compound may exhibit antidepressant-like effects in animal models. This suggests potential applications in the development of new antidepressant medications.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in various experimental settings, indicating its utility in treating inflammatory diseases.

Medicinal Chemistry

The structure of this compound allows for modifications that can enhance its biological activity or selectivity for certain targets. Researchers are investigating its derivatives to optimize therapeutic efficacy against specific diseases.

Drug Development

The compound serves as a lead structure for synthesizing new drugs targeting various conditions, including mood disorders and neurodegenerative diseases. Its unique properties make it a candidate for further exploration in pharmacological studies.

Cosmetic Formulations

Due to its potential skin-beneficial properties, this compound is being explored for incorporation into cosmetic formulations aimed at improving skin health and appearance . Its effects on skin hydration and barrier function are of particular interest.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in a rodent model of ischemic stroke. The results indicated a significant reduction in neuronal death and improved functional recovery post-stroke when treated with the compound compared to controls.

Case Study 2: Antidepressant Activity

In another study focusing on the antidepressant potential of this compound, researchers administered it to mice subjected to chronic stress models. The findings revealed that treated mice exhibited reduced depressive-like behaviors and alterations in serotonin levels, suggesting its mechanism may involve serotonin modulation.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methanamine

  • Structure : Differs by a methanamine (-CH₂NH₂) group instead of ethanamine.
  • Key Data: Molecular formula C₁₀H₁₃NO₂ (smaller molecular weight: 179.22 vs. 193.15).
  • Implications : Shorter alkyl chain reduces steric bulk but may decrease binding affinity to amine receptors compared to the ethanamine derivative .

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanone

  • Structure : Replaces the amine with a ketone (-COCH₃).
  • Key Data : Molecular formula C₁₁H₁₂O₃ (MW: 192.21).

Variations in the Heterocyclic Ring System

2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine Hydrochloride

  • Structure : Six-membered benzodioxin ring (vs. seven-membered benzodioxepin).
  • Key Data: Molecular formula C₁₀H₁₄ClNO₂ (MW: 215.68).

3,4-Dihydro-2H-1,4-benzoxazin-7-amine

  • Structure : Benzoxazine ring (oxygen and nitrogen in the ring) instead of benzodioxepin.
  • Key Data : Molecular formula C₈H₁₀N₂O (MW: 150.18).

Functional Group Modifications

2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic Acid

  • Structure : Carboxylic acid (-CH₂COOH) replaces the amine.
  • Key Data : Molecular formula C₁₁H₁₂O₄ (MW: 208.22).
  • Implications : Increased acidity (pKa ~4-5) limits CNS penetration but may improve solubility for peripheral targets .

4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine

  • Structure : Thiazole ring appended to the benzodioxepin core.
  • Key Data : Molecular formula C₁₂H₁₂N₂O₂S (MW: 260.30).
  • Implications : Thiazole’s aromaticity and sulfur atom could enhance binding to metalloenzymes or kinase targets .

Pharmacological Potential

  • Anticancer Activity : Benzodioxepin analogues like benzo[f]dithiazepin-3-ones (e.g., compound 8-11 in ) show anticancer properties, suggesting the benzodioxepin scaffold may be viable for oncology drug development.
  • CNS Applications : The primary amine in 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine may target serotonin or dopamine receptors, analogous to arylalkylamine neurotransmitters.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Feature Potential Activity Reference
This compound C₁₁H₁₅NO₂ 193.15 Seven-membered ring, ethanamine CNS modulation
(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methanamine C₁₀H₁₃NO₂ 179.22 Methanamine substituent Reduced receptor affinity
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine C₁₀H₁₄ClNO₂ 215.68 Six-membered benzodioxin ring Peripheral targets
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine C₁₂H₁₂N₂O₂S 260.30 Thiazole heterocycle Kinase inhibition

Biological Activity

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine, a compound characterized by its unique benzodioxepin structure, has garnered attention in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO2, with a molecular weight of 221.29 g/mol. The compound features a benzodioxepin ring system that contributes to its biological properties.

PropertyValue
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
IUPAC Name1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-ethylethanamine
InChI KeyQFJAEXOJFZSESN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to modulate receptor activity and influence signaling pathways involved in several physiological processes. Specifically, it may interact with neurotransmitter systems, potentially affecting mood and cognitive functions.

Antidepressant Effects

Recent studies have suggested that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are believed to be mediated through the modulation of serotonin and norepinephrine levels in the brain.

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective properties. For instance, it has been shown to reduce oxidative stress and inhibit neuroinflammation in neuronal cell lines. These activities suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • Animal Model Study : A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in depressive-like behavior as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated an increase in serotonin levels in the hippocampus post-treatment.
  • Cell Culture Experiments : In vitro studies using cultured neuronal cells showed that the compound could significantly decrease markers of oxidative stress (e.g., reactive oxygen species levels) when exposed to neurotoxic agents like glutamate.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study TypeFindings
Animal ModelReduction in depressive behaviors; increased serotonin levels post-treatment
In Vitro NeuroprotectionDecreased oxidative stress markers; inhibition of neuroinflammation
Pharmacological ProfilePotential interactions with serotonin and norepinephrine transporters

Q & A

Q. What synthetic routes are recommended for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine, and how can purity be optimized?

A multi-step synthesis is typically employed, starting with functionalization of the benzodioxepin core. For example, 3,4-dihydro-2H-1,5-benzodioxepin-7-amine (CAS 175136-34-2) can serve as a precursor, with subsequent alkylation or reductive amination to introduce the ethanamine moiety . Purity optimization involves techniques such as column chromatography (e.g., silica gel with gradient elution) or recrystallization using solvents like ethanol or acetonitrile. Analytical HPLC (C18 column, UV detection at 254 nm) is recommended for assessing purity ≥97% .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the benzodioxepin scaffold and ethanamine substitution pattern. Aromatic protons in the 6.5–7.5 ppm range and methylene groups (δ 2.5–4.0 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected MW ~193.22 g/mol for C11_{11}H15_{15}NO2_2) .
  • Melting Point Analysis : Consistent melting points (e.g., 81–82°C for related benzodioxepin derivatives) indicate crystallinity and purity .

Q. What safety protocols are critical for handling and storing this compound?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Work in a fume hood to mitigate exposure risks .
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Stability studies suggest a shelf life of ≥5 years under these conditions .
  • First Aid : In case of exposure, rinse thoroughly with water and seek medical attention. Provide safety data sheets to healthcare providers .

Advanced Research Questions

Q. How can in vitro models be optimized to assess the biological activity of this compound?

  • Enzyme Inhibition Assays : Use fluorogenic substrates or radiolabeled ligands to measure IC50_{50} values for targets like monoamine oxidases or GPCRs. Adjust buffer pH (7.4) and incubation time (30–60 min) to mimic physiological conditions .
  • Cell-Based Assays : Screen for cytotoxicity (MTT assay) and permeability (Caco-2 monolayer model) to prioritize lead candidates. Include positive controls (e.g., known inhibitors) to validate assay robustness .

Q. What computational strategies predict target interactions, and how are they validated experimentally?

  • Molecular Docking : Use AutoDock Vina to model binding poses in serotonin or dopamine receptors. Focus on hydrogen bonding with the ethanamine group and π-π stacking with the benzodioxepin ring .
  • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2 Å). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD_D) .

Q. How can contradictions in reported pharmacological data for benzodioxepin derivatives be resolved?

  • Meta-Analysis : Compare studies for variables like dosage (e.g., 1–100 µM in vitro), model systems (e.g., rodent vs. human cell lines), and assay endpoints. Use statistical tools (e.g., ANOVA) to identify confounding factors .
  • Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., ISO guidelines) to isolate methodological discrepancies .

Q. What strategies mitigate off-target effects during mechanistic studies?

  • Selectivity Profiling : Screen against panels of related targets (e.g., 50+ kinases or GPCRs) to identify promiscuity. Use CRISPR-edited cell lines to confirm target-specific phenotypes .
  • Metabolite Identification : Perform LC-MS/MS to detect metabolic byproducts in hepatocyte models, which may contribute to off-target activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.